N-tert-butyl isoquine
Description
Structure
3D Structure
Properties
CAS No. |
459133-38-1 |
|---|---|
Molecular Formula |
C20H22ClN3O |
Molecular Weight |
355.9 g/mol |
IUPAC Name |
2-[(tert-butylamino)methyl]-5-[(7-chloroquinolin-4-yl)amino]phenol |
InChI |
InChI=1S/C20H22ClN3O/c1-20(2,3)23-12-13-4-6-15(11-19(13)25)24-17-8-9-22-18-10-14(21)5-7-16(17)18/h4-11,23,25H,12H2,1-3H3,(H,22,24) |
InChI Key |
ZVMMVSSEAMUNGI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NCC1=C(C=C(C=C1)NC2=C3C=CC(=CC3=NC=C2)Cl)O |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization
Established Synthetic Pathways
The synthesis of N-tert-butyl isoquine (B1199177) (also known as GSK369796) has been the subject of considerable research to develop a scalable and efficient process suitable for large-scale production. nih.govacs.org Initial routes were optimized to overcome challenges related to yield and purity. acs.org
Multi-Step Synthesis Approaches
The optimized and scalable synthesis of N-tert-butyl isoquine is a two-step procedure that begins with readily available and inexpensive starting materials. nih.govresearchgate.net The initial route involved the reaction of 3-hydroxyacetanilide with tert-butylamine (B42293) and aqueous formaldehyde (B43269), followed by hydrolysis and coupling with 4,7-dichloroquinoline (B193633). acs.orgscispace.com
The refined synthesis begins with 3-hydroxy acetanilide, which undergoes a key Mannich reaction to introduce the aminomethyl side chain. acs.org The resulting intermediate is then coupled with 4,7-dichloroquinoline to yield the final this compound product. scispace.com This streamlined approach proved to be both efficient and cost-effective. nih.gov
Key Reaction Methodologies (e.g., Mannich Reaction)
The Mannich reaction is a cornerstone in the synthesis of this compound and its analogues. acs.orgscispace.com This reaction involves the aminoalkylation of an acidic proton located on a carbonyl compound with formaldehyde and a primary or secondary amine. In the context of this compound synthesis, the key components are:
An active hydrogen provider: 3-hydroxyacetanilide acs.org
An aldehyde: Formaldehyde mdpi.com
A primary amine: tert-butylamine acs.org
The reaction proceeds via the formation of an electrophilic iminium ion (Schiff base) from the amine and formaldehyde, which then reacts with the nucleophilic aromatic ring of the 3-hydroxyacetanilide. quimicaorganica.org
Design and Synthesis of Analogues
The development of this compound spurred further research into related structures to explore structure-activity relationships, improve efficacy, and identify potential back-up compounds. liverpool.ac.uklstmed.ac.uk
Strategies for Structural Modification
This compound was rationally designed based on the structure of amodiaquine (B18356), a 4-aminoquinoline (B48711) antimalarial. liverpool.ac.uk A key toxicity issue with amodiaquine is its metabolic bioactivation to a reactive quinoneimine metabolite, which can lead to hepatotoxicity. nih.gov The primary design strategy for isoquine and its derivatives was to block this metabolic pathway.
This was achieved by interchanging the positions of the 4'-hydroxyl group and the 3'-Mannich side chain on the aniline (B41778) ring of amodiaquine. liverpool.ac.uk In the resulting "isoquine" structure, the hydroxyl group is at the 5'-position, which cannot be oxidized to a quinoneimine, thus mitigating the mechanism-based toxicity. liverpool.ac.uk
A second key structural modification was the replacement of the N,N-diethylamino group in amodiaquine's side chain with an N-tert-butyl group. This change was implemented to prevent metabolic N-dealkylation by cytochrome P450 enzymes, a common metabolic pathway for many drugs. liverpool.ac.uk
Synthesis of Halogenated Analogues
In the search for a suitable "back-up" compound for this compound, several halogenated analogues were synthesized and evaluated. lstmed.ac.uk The strategy involved replacing the 4'-hydroxy group of the parent amodiaquine structure with a fluorine or chlorine atom. lstmed.ac.ukacs.org This modification also serves to prevent the formation of toxic quinoneimine metabolites. liverpool.ac.uk
The synthesis of these analogues follows a similar two-step procedure involving the appropriate halogenated aniline precursors. acs.org For example, the synthesis of 4'-fluoro and 4'-chloro analogues of N-tert-butyl amodiaquine was undertaken to assess their antimalarial activity and metabolic stability. lstmed.ac.uk
Several of these halogenated compounds showed potent activity against both chloroquine-sensitive and chloroquine-resistant strains of P. falciparum. acs.org Notably, 4'-Fluoro-N-tert-butylamodiaquine was identified as a promising candidate for further development based on its potent activity and favorable safety profile. lstmed.ac.uk
| Compound | Substituent (R) | IC50 vs. TM6 (nM) | IC50 vs. HB3 (nM) |
|---|---|---|---|
| 3e | N(Et)2 | 15.2 | 4.5 |
| 3f | N(n-Pr)2 | 12.8 | 5.0 |
| 3j | Pyrrolidino | 10.1 | 4.5 |
| 3k | NH-t-Bu | 6.4 | 2.5 |
| 3m | Piperidino | 14.0 | 5.0 |
Data sourced from The Journal of Medicinal Chemistry, 2009. acs.org TM6 is a chloroquine-resistant strain and HB3 is a chloroquine-sensitive strain of P. falciparum.
Preparation of Isotebuquine and Other Related Analogues
Isotebuquine represents another class of analogues designed to avoid the toxicity associated with amodiaquine-like structures. nih.govacs.org In these compounds, the hydroxyl group is positioned meta to the amino group of the aniline moiety, which again prevents the formation of a quinoneimine metabolite. nih.gov
The synthesis of isotebuquine analogues is a multi-step process. A general approach involves the Suzuki coupling of a substituted boronic acid with a nitro-halogeno-benzene derivative to form the biphenyl (B1667301) core. acs.orgcore.ac.uk This is followed by reduction of the nitro group to an amine, which is then coupled with 4,7-dichloroquinoline. core.ac.uk
The final step is the introduction of the N-tert-butylaminomethyl side chain via a Mannich reaction. This step can be challenging due to low selectivity, often yielding a mixture of mono- and bis-Mannich bases that require careful separation by chromatography and fractional crystallization. acs.orgcore.ac.uk The ratio of the products is highly dependent on the stoichiometry of the reagents used. core.ac.uk
Optimization of Synthetic Procedures
The efficient synthesis of N-tert-butyl isoquinoline (B145761) and its derivatives is a subject of ongoing research, with a focus on improving reaction yields, reducing reaction times, and enhancing selectivity. Optimization strategies often involve the systematic variation of reaction parameters such as temperature, solvent, catalyst systems, and the use of unconventional energy sources like microwave irradiation.
Enhancing Reaction Efficiency through Microwave-Assisted Synthesis
Microwave irradiation has emerged as a powerful tool to accelerate chemical reactions. In the context of isoquinoline synthesis, it has been shown to dramatically reduce reaction times and, in some cases, improve yields compared to conventional heating methods. For instance, in Pomeranz-Fritsch reactions, a key step in forming the isoquinoline core, microwave-assisted synthesis can lead to a significant increase in reaction efficiency.
| Reaction Type | Heating Method | Reaction Time | Yield Improvement | Reference |
| Pomeranz-Fritsch Cyclization | Conventional | 24 hours | - | smolecule.com |
| Pomeranz-Fritsch Cyclization | Microwave | 15 minutes | 22% increase | smolecule.com |
| Buchwald-Hartwig Amination | Microwave | 20 minutes | Full conversion | smolecule.com |
This table illustrates the acceleration of isoquinoline synthesis reactions using microwave irradiation compared to conventional heating.
Detailed research has demonstrated that microwave-assisted Buchwald-Hartwig aminations can achieve full conversion in as little as 20 minutes at 120°C with low palladium catalyst loadings (0.5 mol%). smolecule.com Furthermore, solvent-free conditions for the reaction of tert-butyl isocyanides with benzaldehydes under microwave irradiation (300W, 150°C) have been developed, leading to the formation of 1-amino-3-tert-butylisoquinolines without the formation of side-products. smolecule.com
Catalytic System Optimization
The choice of catalyst and associated ligands is paramount in optimizing the synthesis of functionalized isoquinolines. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have been extensively studied for the arylation of aminoisoquinolines. The selection of the phosphine (B1218219) ligand can significantly impact the reaction's success, especially when dealing with sterically hindered or electronically demanding substrates.
For the coupling of 1-amino-3-tert-butyl-isoquinoline with aryl halides, palladium complexes with biaryl phosphine ligands like DavePhos and RuPhos have proven effective. smolecule.com When coupling with electron-deficient aryl partners, the use of JosiPhos-type ligands has been shown to improve yields by mitigating barriers to oxidative addition. smolecule.com The steric hindrance of the tert-butyl group at the C3 position does not impede the coupling efficiency, which is attributed to the ligand's ability to accommodate bulky substrates. smolecule.com This has enabled the synthesis of derivatives like 1-(4-methoxyphenylamino)-3-tert-butylisoquinoline in high yields of 89%. smolecule.com Recent developments have also shown that using BrettPhos precatalysts for the coupling of 1-amino-3-tert-butyl-isoquinoline with heteroaryl bromides can achieve over 90% conversion in 3 hours at 80°C. smolecule.com
Solvent and Temperature Effects in Cascade Reactions
The optimization of solvent and temperature is crucial in multistep, one-pot syntheses, often referred to as cascade reactions. In the synthesis of complex isoquinoline structures, such as tetrahydro-3,4'-biisoquinolines, a systematic screening of reaction conditions has revealed optimal parameters for achieving higher yields.
| Co-solvent (with TFA) | Temperature | Yield | Reference |
| - | Room Temperature | - | uea.ac.uk |
| - | 50 °C | 53% | uea.ac.uk |
| Dichloromethane (B109758) (1:1) | Room Temperature | 58% | uea.ac.uk |
| Dichloromethane (1:1) | 50 °C | 73% | uea.ac.uk |
This table shows the optimization of a cascade reaction for the synthesis of a tetrahydro-3,4'-biisoquinoline derivative, highlighting the effect of solvent and temperature on the isolated yield. TFA (Trifluoroacetic acid) was a key reagent in this process.
As indicated in the table, the yield of the desired tetrahydro-3,4'-biisoquinoline was significantly improved by changing the reaction conditions. While heating the reaction at 50°C in the absence of a co-solvent provided a 53% yield, the introduction of dichloromethane as a co-solvent at room temperature increased the yield to 58%. uea.ac.uk The optimal conditions were found to be a 1:1 mixture of dichloromethane and trifluoroacetic acid at 50°C, which afforded the product in a 73% isolated yield. uea.ac.uk
Accelerated Synthesis through Aryne Annulation
Aryne annulation presents another modern approach to the synthesis of substituted isoquinolines. Research into this methodology has demonstrated that the choice of substituents on the starting materials can have a profound effect on the reaction rate. For example, the synthesis of 1-methyl-3-tert-butylisoquinoline was completed in a remarkably short time of 15 minutes. caltech.edu This is a significant improvement compared to the 6 hours required for the preparation of other isoquinoline derivatives (291a-i) via a similar route. caltech.edu This acceleration highlights the influence of the tert-butyl group on the reactivity and efficiency of the synthetic pathway.
Structure Activity Relationship Sar Studies
Fundamental Principles of Structural Modification for Research Activity
The 4-aminoquinoline (B48711) scaffold is a well-established framework in medicinal chemistry. cbijournal.comwestminster.ac.uk Modifications to this core structure are often driven by the need to address challenges such as drug resistance. cbijournal.com Key strategies in the structural modification of 4-aminoquinolines involve altering the quinoline (B57606) ring, the side chain, or both. scholarsresearchlibrary.comnih.gov
The primary goals of these modifications include:
Overcoming Resistance: Altering the molecular structure to circumvent resistance mechanisms developed by target organisms. nih.gov Modifications to the basic amine side chain, for instance, can produce compounds active against resistant strains. ucsf.edu
Blocking Metabolic Activation: Introducing substituents that prevent the formation of toxic metabolites. A key example is the bioactivation of some 4-aminoquinolines to reactive quinone-imines, which can be blocked by strategic structural changes. liverpool.ac.ukscispace.com
Modulating Physicochemical Properties: Adjusting features like lipophilicity (fat-solubility) and basicity (pKa) to improve absorption, distribution, and target engagement. frontiersin.org The basicity of the side chain amino group, for example, is considered important for research activity. cbijournal.com
Enhancing Metabolic Stability: Modifying parts of the molecule susceptible to metabolic breakdown to increase the compound's half-life and bioavailability. nih.gov
Influence of Substituent Effects on Research Activity
A significant modification in the structure of N-tert-butyl isoquine (B1199177) is the introduction of a tertiary-butyl (tert-butyl) group on the side chain nitrogen. This bulky alkyl group plays a crucial role in enhancing the molecule's metabolic stability. liverpool.ac.ukresearchgate.net
The diethylamino side chain found in related compounds, such as amodiaquine (B18356) and isoquine, is susceptible to metabolic cleavage through N-dealkylation by cytochrome P450 enzymes. liverpool.ac.uk This metabolic pathway can affect the compound's bioavailability. liverpool.ac.uk The N-tert-butyl group, due to its steric bulk, provides significant hindrance around the nitrogen atom, effectively preventing this P450-mediated dealkylation. liverpool.ac.uknih.gov This enhanced stability simplifies the metabolic profile of N-tert-butyl isoquine. liverpool.ac.uk Studies have shown that introducing a piperazine (B1678402) N-tert-butyl group is necessary for the metabolic stability of certain quinoline-based compounds. nih.gov Similarly, other research has incorporated metabolically stable bulky alkyl groups, like 2-tert-butylprimaquine, to create potent analogs. acs.org The metabolic stability conferred by the N-tert-butyl group suggests it can lead to a better metabolic profile and potentially enhanced oral bioavailability. researchgate.net
| Compound | Key Side Chain Feature | Primary Metabolic Pathway | Metabolic Consequence |
|---|---|---|---|
| Amodiaquine (AQ) | N-diethylamino group | N-dealkylation & Oxidation | Formation of toxic quinone-imine metabolite. liverpool.ac.uk |
| This compound (NTBISQ) | N-tert-butyl group | Direct Glucuronidation | Blocks P450 dealkylation and prevents quinone-imine formation. liverpool.ac.uk |
The presence and nature of a halogen substituent on the quinoline ring are critical determinants of activity for 4-aminoquinolines. SAR studies have consistently shown that a halogen at the 7-position of the quinoline ring is a shared structural feature among compounds active against both sensitive and resistant parasite strains. nih.govnih.gov
Specifically, the research indicates:
Essential for Activity: The 7-chloro substituent, as seen in chloroquine (B1663885) and this compound, is a key feature. Removal of the chlorine atom at the 7-position can lead to a loss of antiplasmodial activity. acs.org
Type of Halogen Matters: Activity is retained with chlorine (Cl), bromine (Br), or iodine (I) at the 7-position. nih.govnih.gov However, substitution with fluorine (F) at this position is generally not associated with activity against resistant parasites. nih.govnih.gov In other studies, replacing a hydroxyl group with fluorine or chlorine has been shown to inhibit metabolic activation to toxic metabolites. liverpool.ac.uknih.gov
Electron-Withdrawing Effects: Electron-withdrawing groups at the 7-position can lower the pKa of the quinoline ring nitrogen, which influences the compound's accumulation in acidic cellular compartments. nih.gov
| Substituent at Position 7 | Observed Effect on Research Activity | Reference |
|---|---|---|
| -Cl, -Br, -I | Associated with activity against both sensitive and resistant strains. | nih.govnih.gov |
| -F | Not associated with activity against resistant strains. | nih.govnih.gov |
| None (Hydrogen) | Abolishes or markedly reduces antiplasmodial activity. | acs.org |
The side chain attached to the 4-amino position of the quinoline ring is a primary site for modification to modulate activity. scholarsresearchlibrary.com The length, basicity, and structure of this side chain significantly influence the compound's properties. acs.org
Key findings from SAR studies on side chain modifications include:
Chain Length: Both shortening (to 2-3 carbon atoms) and lengthening (to 10-12 carbon atoms) the diaminoalkane side chain, compared to that of chloroquine, can result in compounds that retain activity against resistant strains. cbijournal.comacs.org This suggests that side chain length is a primary modulator of activity against resistant parasites. ucsf.edu
Basicity: The presence of a protonatable nitrogen atom at the end of the side chain is a crucial feature for activity. nih.govnih.gov The pKa of this terminal amino group plays an important role, with an optimal range suggested for potent activity. cbijournal.com
Lipophilicity: The lipophilicity (hydrophobicity) of the side chain, rather than just its basicity, has a direct bearing on research activity. acs.org Some studies have focused on adding lipophilicity to the side chain to achieve improved activity. nih.gov
Comparative SAR Analysis with Related 4-Aminoquinolines
The rational design of this compound can be best understood by comparing its structure and properties to its parent compounds, amodiaquine and isoquine. liverpool.ac.uknih.gov
Amodiaquine (AQ): Amodiaquine features a 7-chloroquinoline (B30040) core, a 4'-hydroxy group, and a 3'-diethylaminomethyl side chain. liverpool.ac.uk A major liability of amodiaquine is its metabolism to a toxic quinone-imine metabolite, which is responsible for adverse effects. scispace.comnih.gov
Isoquine (ISQ): Isoquine is a regioisomer of amodiaquine where the positions of the hydroxyl and diethylaminomethyl groups are swapped. scispace.com This structural rearrangement prevents the formation of the toxic quinone-imine metabolite. liverpool.ac.uknih.gov However, isoquine's side chain remains susceptible to N-dealkylation, which can limit its bioavailability. liverpool.ac.uk
This compound (NTBISQ): This compound combines the beneficial structural features of its predecessors while addressing their shortcomings. It retains the 7-chloroquinoline core and the "isoquine" arrangement that prevents quinone-imine formation. liverpool.ac.uk Crucially, it replaces the metabolically vulnerable N-diethylamino group of isoquine with a robust N-tert-butyl group. liverpool.ac.uknih.gov This single modification blocks N-dealkylation, leading to a simpler metabolic profile and preserving effectiveness. nih.gov
This comparative analysis demonstrates a clear progression in medicinal chemistry, where an understanding of the SAR and metabolic pathways of earlier compounds directly informed the design of a next-generation analog with a potentially improved profile. liverpool.ac.ukresearchgate.net
Molecular Mechanisms of Action in Research Contexts
Interactions with Parasitic Biological Processes
The compound's primary mode of action is believed to be similar to other quinoline-based antimalarials, which interfere with the parasite's detoxification of heme within the digestive vacuole.
The mechanism of action for 4-aminoquinoline (B48711) drugs like N-tert-butyl isoquine (B1199177) is widely understood to involve the inhibition of hemozoin formation. scispace.comnih.gov During its intraerythrocytic stage, the malaria parasite digests hemoglobin in its acidic digestive vacuole, releasing large quantities of toxic free heme. asm.org To protect itself, the parasite polymerizes this heme into an inert, crystalline substance called hemozoin. asm.org
N-tert-butyl isoquine, like its predecessors, is thought to accumulate in the parasite's digestive vacuole and form a complex with heme. This drug-heme complex effectively caps (B75204) the growing hemozoin crystal, preventing further polymerization. researchgate.net The resulting buildup of toxic, unsequestered heme leads to oxidative stress, membrane damage, and ultimately, parasite death. researchgate.net Derivatives of isoquine have demonstrated significant inhibitory activity against β-hematin (hemozoin) crystallization, a key indicator of this mechanism. researchgate.net
Falcipains are cysteine proteases, such as falcipain-2 and falcipain-3, that play a crucial role in the initial stages of hemoglobin hydrolysis by the parasite. plos.org Inhibition of these proteases can block this vital nutrient pathway. plos.org While some novel 4-aminoquinoline analogues have been investigated for a dual mechanism of action that includes falcipain-2 inhibition, specific research detailing the direct inhibitory action of this compound on falcipain is not prominently featured in the provided literature. nih.gov However, the general strategy of targeting cysteine proteases is a recognized avenue for antimalarial drug development, and falstatin, an endogenous inhibitor of falcipain-2 and -3 in P. falciparum, underscores the biological importance of regulating this process. plos.orgmmv.org
The Plasmodium falciparum mitochondrial malate:quinone oxidoreductase (PfMQO) is an enzyme in the parasite's mitochondrial electron transport chain and is considered a potential drug target because it is essential for the parasite's survival and is not present in humans. researchgate.netmdpi.com High-throughput screening of compound libraries, such as the Pathogen Box, has been employed to identify inhibitors of PfMQO. researchgate.netmdpi.com While these screenings have successfully identified novel inhibitory compounds, the available research does not indicate that this compound functions as a primary inhibitor of PfMQO. mdpi.com
Modulation of Cellular Transporters and Resistance Mechanisms
A key feature of this compound is its efficacy against chloroquine-resistant strains of P. falciparum, which is directly related to its ability to circumvent the primary resistance mechanism involving the PfCRT transporter. tandfonline.commedcraveonline.com
Resistance to chloroquine (B1663885) is primarily mediated by mutations in the P. falciparum chloroquine resistance transporter (PfCRT) gene. asm.orgmedcraveonline.com These mutations result in a transporter that actively effluxes chloroquine from the digestive vacuole, preventing the drug from reaching the necessary concentration to inhibit hemozoin formation. asm.orgasm.org
This compound was rationally designed to overcome this resistance. The incorporation of a bulky, structurally rigid N-tert-butyl group was conceived to create steric hindrance, impeding the molecule's interaction with and transport by the mutated PfCRT protein. asm.orgasm.org This design allows the compound to accumulate in the digestive vacuole of chloroquine-resistant parasites, restoring its ability to inhibit heme detoxification. medcraveonline.com Its potent activity against multiple chloroquine-resistant strains validates this design strategy. tandfonline.comcaymanchem.com
| Parasite Strain | Resistance Profile | Activity Metric | Value | Source |
|---|---|---|---|---|
| P. falciparum 3D7 | Chloroquine-Sensitive | IC₅₀ | 11.2 nM | caymanchem.com |
| P. falciparum HB3 | Chloroquine-Sensitive | IC₅₀ | 12.6 nM | caymanchem.com |
| P. falciparum K1 | Chloroquine-Resistant | IC₅₀ | 13.2 nM | caymanchem.com |
| P. falciparum (Resistant Strains) | Chloroquine-Resistant | IC₅₀ Range | 11 - 17 nM | tandfonline.com |
| P. berghei (in mice) | In Vivo Model | ED₅₀ | 2.8 mg/kg | tandfonline.comcaymanchem.com |
Mechanistic Understanding of Metabolic Biotransformation Pathways
The metabolic profile of this compound was a central consideration in its design, aiming to avoid the toxicity associated with its parent compound, amodiaquine (B18356). medcraveonline.comliverpool.ac.uk Amodiaquine metabolism can produce a reactive quinone imine metabolite, which has been linked to hepatotoxicity and agranulocytosis. medcraveonline.com
This compound was engineered to block this metabolic activation. liverpool.ac.uk The key structural modifications include:
Interchange of the 4'-hydroxyl and 3'-Mannich side-chain functions: This repositioning relative to amodiaquine prevents the formation of the toxic quinone imine intermediate. liverpool.ac.uk
Replacement of the diethylamino side-chain with a tert-butyl group: The tert-butyl moiety is significantly less susceptible to metabolic oxidative dealkylation by cytochrome P450 enzymes. liverpool.ac.uknih.gov This modification enhances the compound's metabolic stability. tandfonline.com
Studies in rats have shown that unlike amodiaquine, which undergoes glutathione (B108866) conjugation, this compound primarily undergoes direct Phase II metabolism. liverpool.ac.ukdrughunter.com The main biotransformation pathway is direct glucuronidation, forming a phenolic glucuronide, which accounts for a substantial portion of its metabolites. liverpool.ac.uk
| Compound | Key Metabolic Process | Resulting Metabolite/Conjugate | Source |
|---|---|---|---|
| Amodiaquine (AQ) | Cytochrome P450 Oxidation & Glutathione Conjugation | Reactive Quinone Imine & Glutathione Conjugates | medcraveonline.comliverpool.ac.uk |
| This compound (NTBISQ) | Direct Glucuronidation (Phase II) | Phenolic Glucuronide | liverpool.ac.uk |
Studies on Glucuronidation Pathways
The metabolic fate of this compound has been a subject of significant investigation, particularly its clearance through Phase II conjugation reactions. Unlike its structural predecessor amodiaquine, which is prone to forming toxic metabolites, this compound is primarily metabolized via glucuronidation. liverpool.ac.ukresearchgate.net This pathway represents a major detoxification route, converting the compound into a more water-soluble form that can be readily excreted. nih.gov
In vivo studies using rat models have provided detailed insights into this process. Following administration of radiolabeled this compound ([³H]-NTBISQ), analysis of bile and urine revealed that the compound predominantly undergoes direct glucuronidation. The primary metabolite identified was the phenolic O-glucuronide of this compound. liverpool.ac.uk This single metabolite accounted for a significant majority of the metabolic products, demonstrating the efficiency of this clearance pathway in preclinical models. liverpool.ac.uk In one study, this glucuronide conjugate represented approximately 89.88% (± 2.31%) of the metabolites found in rat bile. liverpool.ac.uk This contrasts sharply with amodiaquine, which largely undergoes Phase II conjugation with glutathione, an indicator of the formation of reactive electrophilic intermediates. liverpool.ac.ukresearchgate.net
Further research using human liver microsomes has also been conducted to assess the compound's metabolic profile in a human-relevant system. These in vitro studies confirmed that glucuronidation is a relevant pathway in humans, with the abundance of human metabolites from glucuronidation being 2.5%. researchgate.net
A molecular modeling study sought to explain the chemical basis for the preferential glucuronidation of the 3'-hydroxy structure of this compound compared to the 4'-hydroxy structure of amodiaquine analogues. The investigation into the energy conformations of these compounds revealed that at a neutral pH, the 3'-hydroxy derivative is more nucleophilic than the 4'-hydroxy compound. liverpool.ac.uk This increased nucleophilicity of the hydroxyl group on the this compound structure makes the nucleophilic attack by uridine (B1682114) diphosphate-glucuronic acid (UDPGA), the co-substrate for glucuronidation, more favorable. liverpool.ac.uk This inherent chemical property directs the metabolism of this compound away from oxidative pathways and towards the formation of stable glucuronide conjugates.
| Organism/System | Metabolic Pathway | Primary Metabolite | Abundance of Metabolite | Source |
|---|---|---|---|---|
| Rat (in vivo) | Direct Glucuronidation | This compound-O-glucuronide | 89.88 ± 2.31% in bile | liverpool.ac.uk |
| Human Liver Microsomes (in vitro) | Glucuronidation | Not specified | 2.5% of total metabolites | researchgate.net |
| Human Liver Microsomes (in vitro) | Oxidation | Not specified | 2.0% of total metabolites | researchgate.net |
Investigations into Molecular Mechanisms Preventing Quinone-Imine Metabolite Formation
A primary driver for the development of this compound was to design a 4-aminoquinoline antimalarial that avoids the severe toxicity associated with amodiaquine. tandfonline.comscispace.com The toxicity of amodiaquine, including hepatotoxicity and agranulocytosis, is directly linked to its bioactivation by cytochrome P450 (CYP450) enzymes into a highly reactive and electrophilic amodiaquine quinone-imine (AQQI) metabolite. researchgate.netresearchgate.net This reactive species can covalently bind to cellular macromolecules like proteins, leading to cellular damage and immune-mediated toxicity. researchgate.netscispace.com
The molecular design of this compound strategically circumvents this toxic metabolic pathway. tandfonline.com The key structural modification is the positional interchange of the hydroxyl group and the Mannich side chain on the aniline (B41778) ring relative to their positions in amodiaquine. researchgate.net In amodiaquine, the 4'-hydroxyl group is para to the secondary amine linkage, a structural feature that is essential for the CYP450-catalyzed oxidation to the quinone-imine. liverpool.ac.ukcore.ac.uk
In this compound, the hydroxyl group is moved to the 3'-position (meta), and the tert-butylaminomethyl side chain is at the 4'-position. liverpool.ac.uk This rearrangement fundamentally blocks the formation of a quinone-imine metabolite because the para-position relative to the amine linkage, which is susceptible to oxidation, is now occupied by the stable Mannich side chain. researchgate.netscispace.comresearchgate.net Therefore, the molecule cannot be oxidized to a reactive quinone-imine intermediate. researchgate.netuct.ac.za
Furthermore, the introduction of a bulky N-tert-butyl group on the side chain enhances metabolic stability. tandfonline.com In amodiaquine, the side chain contains N-diethyl groups which are susceptible to P450-mediated N-dealkylation. Replacing these with a sterically hindered tert-butyl group was found to prevent this dealkylation, further contributing to a more predictable and safer metabolic profile. liverpool.ac.uk
Metabolism studies have confirmed the success of this design strategy. In contrast to amodiaquine, which is excreted in rat bile as glutathione and cysteinyl conjugates (products of trapping the reactive quinone-imine), studies with this compound and its parent compound isoquine show a complete absence of these glutathione-derived metabolites. researchgate.net Instead, the primary metabolites are glucuronide conjugates, indicating that the drug is cleared through a non-toxic pathway. researchgate.netnih.gov This lack of bioactivation is a critical feature that distinguishes this compound from its toxic predecessor. researchgate.net
| Feature | Amodiaquine | This compound | Source |
|---|---|---|---|
| Position of Hydroxyl Group | 4' (para to amine) | 3' (meta to amine) | liverpool.ac.ukresearchgate.net |
| Position of Mannich Side Chain | 3' (meta to amine) | 4' (para to amine) | liverpool.ac.ukresearchgate.net |
| Potential for Quinone-Imine Formation | Yes | No | researchgate.nettandfonline.comscispace.com |
| Primary Metabolic Conjugate | Glutathione | Glucuronide | liverpool.ac.ukresearchgate.net |
| Side Chain N-Alkyl Group | Diethyl | tert-Butyl | liverpool.ac.uk |
| Susceptibility to N-dealkylation | Yes | Resistant | liverpool.ac.uk |
Preclinical Research Models and Methodologies
In Vitro Research Models
The in vitro activity of N-tert-butyl isoquine (B1199177) has been assessed against various strains of Plasmodium falciparum, the deadliest species of human malaria parasite, and in different mammalian cell lines to determine its selectivity.
Plasmodium falciparum Strain-Specific Research
N-tert-butyl isoquine has demonstrated potent activity against both chloroquine-sensitive and chloroquine-resistant strains of P. falciparum. caymanchem.com The half-maximal inhibitory concentration (IC50) values, which indicate the concentration of a drug that is required for 50% inhibition in vitro, have been determined for several key laboratory strains.
Notably, the compound shows strong activity against chloroquine-resistant strains, with IC50 values ranging from 11 to 17 nM. tandfonline.com It is also highly effective against the K1 strain, a well-characterized chloroquine-resistant line. researchgate.netliverpool.ac.uk Research has confirmed its potency against a range of other strains including the chloroquine-sensitive 3D7 and HB3 strains, and the chloroquine-resistant K1 strain. caymanchem.com A summary of its in vitro activity against various P. falciparum strains is presented below.
| Strain | Chloroquine (B1663885) Sensitivity | IC50 (nM) |
| 3D7 | Sensitive | 11.2 caymanchem.com |
| HB3 | Sensitive | 12.6 caymanchem.com |
| K1 | Resistant | 13.2 caymanchem.com, 13 liverpool.ac.uk |
| W2 | Resistant | 2.2 (analogue) nih.gov |
| D6 | Sensitive | - |
This table is interactive. Click on the headers to sort the data.
Research in Mammalian Cell Lines for Selectivity Profiling
To assess the potential for toxicity to the host, the selectivity of this compound is evaluated by testing its activity against various mammalian cell lines. This selectivity profiling is a critical step in preclinical drug development. While specific IC50 values for this compound against cell lines such as L6, HepG2, HEK293, and BHK are not detailed in the provided search results, the general approach involves comparing the concentration of the compound that is toxic to mammalian cells with the concentration that is effective against the malaria parasite. A high selectivity index (the ratio of the cytotoxic concentration to the antiplasmodial concentration) is a desirable characteristic for any antimalarial drug candidate. For instance, analogues of this compound have been tested on human cell lines to assess their cytotoxicity. nih.gov
In Vivo Research Models (Non-Human)
The efficacy of this compound has been further investigated in non-human, in vivo models of malaria, primarily using rodent malaria parasites.
Rodent Malaria Parasite Models
Rodent malaria models, such as those using Plasmodium berghei, Plasmodium yoelii, and Plasmodium chabaudi, are standard tools for the in vivo assessment of antimalarial compounds. nih.gov this compound has demonstrated excellent activity in rodent malaria models. researchgate.netnih.gov In mice infected with P. berghei, the compound was shown to reduce parasitemia with a median effective dose (ED50) of 2.8 mg/kg. tandfonline.comcaymanchem.com It has also shown good oral efficacy in the P. yoelii mouse model. nih.gov These studies are crucial for determining the compound's effectiveness in a living organism before it can be considered for human trials.
Experimental Design and Analytical Techniques in Biological Assays
A key mechanism of action for 4-aminoquinoline (B48711) drugs is the inhibition of hemozoin formation.
Hemozoin Inhibition Assays
During its intra-erythrocytic stage, the malaria parasite digests hemoglobin, releasing large quantities of toxic free heme. To protect itself, the parasite crystallizes the heme into an inert substance called hemozoin. Many antimalarial drugs, particularly those in the 4-aminoquinoline class, are thought to act by inhibiting this crystallization process. nih.gov
Hemozoin inhibition assays are therefore a fundamental experimental technique used to investigate the mechanism of action of compounds like this compound. nih.gov These assays measure the ability of a compound to prevent the formation of β-hematin, the synthetic equivalent of hemozoin. The potent activity of this compound against P. falciparum suggests that it likely functions through this pathway, a characteristic shared with other 4-aminoquinolines. nih.govplos.org
Parasite Growth Inhibition Assays
This compound has demonstrated potent inhibitory activity against the asexual blood stages of multiple strains of Plasmodium falciparum. researchgate.net Its efficacy has been evaluated in standardized growth inhibition assays (GIA) using parasite lines with diverse geographical origins and resistance profiles. plos.org
The compound is effective against both chloroquine-sensitive and chloroquine-resistant parasite strains. plos.org Notably, this compound, along with compounds like amodiaquine (B18356), pyronaridine, piperaquine, and naphthoquine, retains its potency against parasite lines that have developed resistance to chloroquine. plos.org The introduction of a N-tert-butyl group was part of a rational design strategy to enhance its metabolic stability. researchgate.net
Research findings indicate that this compound is potent in vitro, with an EC50 value of 13 nM against the chloroquine-resistant K1 strain. nih.gov It has shown comparable in vivo activity to amodiaquine. nih.gov In a broad screening against various P. falciparum strains, 4-aminoquinolines like this compound were found to be potent, with IC50 values typically in the range of 2–10 nM. plos.org
Table 1: In Vitro Activity of this compound Against P. falciparum Strains
| Strain | Resistance Profile | IC~50~ / EC~50~ (nM) | Source |
|---|---|---|---|
| General | Chloroquine-Resistant | Potent (IC~50~ = 2-10 nM) | plos.org |
| K1 | Chloroquine-Resistant | 13 | nih.gov |
Metabolic Profiling in Research Animal Models
The metabolic disposition of this compound has been studied in several preclinical animal models, including mice, rats, dogs, and monkeys, to assess its pharmacokinetic properties. researchgate.net A key structural feature, the N-tert-butyl group, was incorporated to reduce the N-dealkylation that is common with related 4-aminoquinoline compounds like isoquine. researchgate.net This modification proved effective, as the blood clearance of this compound was approximately two to three times lower than that of des-ethyl isoquine (the primary metabolite of isoquine) in all animal models tested. researchgate.net
In vitro metabolic studies using liver microsomes and hepatocytes from these animal models and humans showed that this compound undergoes metabolism through several common pathways, including mono-oxygenation, ketone formation, oxidative deamination, and glucuronidation. liverpool.ac.uk The rate of this in vitro metabolism was found to be low to moderate. liverpool.ac.uk In rats administered the compound, the primary metabolic route was direct glucuronidation, forming a phenolic glucuronide. liverpool.ac.uk
This compound generally exhibited higher oral bioavailability compared to other related 4-aminoquinoline compounds, with a mean bioavailability of ≥68%. researchgate.net The compound also showed substantial association with blood cells, particularly in dogs and monkeys. researchgate.net Allometric scaling from these animal models predicted a low human blood clearance for this compound. researchgate.net
Table 2: Summary of Metabolic Profile of this compound in Animal Models
| Parameter | Animal Model(s) | Finding | Source |
|---|---|---|---|
| Blood Clearance | Mouse, Rat, Dog, Monkey | 2- to 3-fold lower than des-ethyl isoquine. | researchgate.net |
| Oral Bioavailability | General Preclinical | ≥68% | researchgate.net |
| Primary Metabolic Pathways | Rat, Mouse | Mono-oxygenation, ketone formation, oxidative deamination, glucuronidation. | liverpool.ac.uk |
| Major Metabolite in Rats | Rat | Phenolic glucuronide. | liverpool.ac.uk |
| Blood Cell Association | Dog, Monkey | Substantial (Blood to plasma concentration ratios >4). | researchgate.net |
Ookinete Inhibitory Assays
This compound has been evaluated for its transmission-blocking potential by targeting the sexual stages of the parasite, including the ookinete. The ookinete is a motile zygote that forms in the mosquito midgut, and its inhibition is a key strategy for preventing malaria transmission.
In an in vitro P. falciparum exflagellation assay, which assesses the formation of male gametes, this compound was shown to completely inhibit exflagellation at a concentration of 10 µM. plos.orgresearchgate.net This finding is significant because molecules that target haem degradation, such as amodiaquine and pyronaridine, also demonstrated this inhibitory effect, suggesting a potential mode of action in the mosquito blood meal. plos.org
Furthermore, in an ex vivo ookinete inhibitory assay conducted within the mosquito gut, this compound demonstrated an IC50 of 150 nM, indicating its ability to effectively prevent the development of ookinetes at nanomolar concentrations. researchgate.net
Table 3: Ookinete Inhibitory Activity of this compound
| Assay Type | Parasite Species | Finding | Concentration | Source |
|---|---|---|---|---|
| In Vitro Exflagellation Assay | P. falciparum | Total Inhibition | 10 µM | plos.orgresearchgate.net |
| Ex Vivo Ookinete Inhibition | Not Specified | IC~50~ | 150 nM | researchgate.net |
Computational and Theoretical Chemistry Studies
Molecular Modeling and Docking Simulations
Molecular modeling and docking simulations are powerful computational techniques used to predict the binding orientation and affinity of a small molecule (ligand) to a macromolecular target, such as a protein receptor. These methods are instrumental in identifying potential drug targets and understanding the molecular basis of drug action.
In the context of N-tert-butyl isoquine (B1199177) and related isoquinoline (B145761) derivatives, molecular docking studies have been employed to investigate their interactions with various biological targets. For instance, docking simulations of novel indolo[3,2-c]isoquinoline analogues with the SARS-CoV-2 Omicron main protease (Mpro) have revealed key binding interactions. nih.gov These studies have shown that specific substitutions on the isoquinoline scaffold can lead to strong interactions with crucial amino acid residues within the active site of the protease, such as Asn322, Met323, and Gln506, through a combination of hydrogen bonding, hydrophobic interactions, and other non-covalent forces. nih.gov
Similarly, molecular modeling studies on naphthyridine and isoquinoline derivatives as CDK8 inhibitors have utilized docking to explore the binding modes of these compounds. nih.gov The results highlighted the importance of hydrogen bond interactions with residues like LYS52 in determining the inhibitory activity of these molecules. nih.gov Such insights are vital for the rational design of more potent and selective inhibitors.
The general process of molecular docking involves preparing the 3D structures of both the ligand and the receptor. For the receptor, this often involves removing water molecules and adding hydrogen atoms. researchgate.netnih.gov The ligand's 3D structure can be generated and optimized using various software. The docking algorithm then samples a large number of possible conformations and orientations of the ligand within the receptor's binding site, scoring them based on a force field that estimates the binding energy. rasayanjournal.co.in
| Target Protein | Key Interacting Residues | Type of Interaction | Reference |
| SARS-CoV-2 Mpro | Asn322, Met323, Ala387, Gly326, Gln506 | Hydrogen bonding, hydrophobic, Pi-sigma, Pi-sulfur, van der Waals | nih.gov |
| CDK8 | LYS52 | Hydrogen bond | nih.gov |
| CXCR4 | ASP97 | Hydrogen bond | nih.gov |
This table summarizes key interacting residues identified through molecular docking simulations of isoquinoline derivatives with their respective protein targets.
Pharmacophore Modeling and Ligand-Based Design
Pharmacophore modeling is a ligand-based drug design approach that focuses on identifying the essential three-dimensional arrangement of chemical features (pharmacophore) that a molecule must possess to exert a specific biological activity. frontiersin.orgnih.gov This method is particularly useful when the 3D structure of the biological target is unknown. nih.govnih.gov
A pharmacophore model is typically generated by aligning a set of active molecules and extracting their common chemical features, such as hydrogen bond donors and acceptors, aromatic rings, hydrophobic groups, and charged centers. nih.govfrontiersin.org These models can then be used to screen large compound libraries to identify new molecules that fit the pharmacophore and are therefore likely to be active. frontiersin.org
For isoquinoline-containing compounds, pharmacophore modeling has been successfully applied to design and identify new inhibitors for various targets. For example, in the development of C-X-C chemokine receptor type 4 (CXCR4) antagonists, a common 5-point pharmacophore was generated from a series of active ligands. nih.gov This model, consisting of features like hydrogen bond acceptors, donors, and hydrophobic groups, was instrumental in understanding the structure-activity relationships of these antagonists. nih.gov
Similarly, in the search for new cyclin-dependent kinase 8 (CDK8) inhibitors, pharmacophore-based virtual screening of the ZINC database led to the identification of several promising compounds with an indazole ring. nih.gov The consistency between the results from pharmacophore modeling, 3D-QSAR, and molecular docking strengthens the reliability of these computational approaches in guiding drug discovery efforts. nih.gov
The development of pharmacophore models often involves assessing their quality through statistical validation and comparing the fitness scores of highly active and inactive compounds against the model. frontiersin.org A good pharmacophore model should be able to distinguish between active and inactive molecules effectively. frontiersin.org
Quantum Chemical Calculations (e.g., Molecular Electrostatic Potentials)
Quantum chemical calculations provide a detailed understanding of the electronic structure and properties of molecules, which are fundamental to their reactivity and interactions. dergipark.org.trscience.gov Methods like Density Functional Theory (DFT) are commonly used to calculate various molecular properties, including optimized geometry, bond lengths, bond angles, and electronic energies. dergipark.org.tr
One of the key properties derived from quantum chemical calculations is the Molecular Electrostatic Potential (MESP). The MESP is a 3D map of the electrostatic potential surrounding a molecule, which helps in predicting its reactive sites for electrophilic and nucleophilic attack. nih.gov Regions of negative potential (typically colored red or yellow) are prone to electrophilic attack, while regions of positive potential (blue) are susceptible to nucleophilic attack. nih.gov MESP analysis is also valuable for understanding non-covalent interactions like hydrogen bonding. nih.gov
For isoquinoline derivatives, quantum chemical calculations have been used to study their stability, charge distribution, and reactivity. nih.govdergipark.org.tr For instance, the HOMO-LUMO (Highest Occupied Molecular Orbital-Lowest Unoccupied Molecular Orbital) energy gap, calculated using DFT, provides insights into the molecule's chemical reactivity and charge transfer characteristics. dergipark.org.trbohrium.com A smaller energy gap generally indicates higher reactivity. bohrium.com
Natural Bond Orbital (NBO) analysis is another quantum chemical technique used to study charge delocalization and intramolecular interactions. bohrium.com Calculations of Mulliken atomic charges help in understanding the charge distribution within the molecule, identifying electronegative atoms that carry negative charges. dergipark.org.tr
| Computational Method | Property Calculated | Significance | Reference |
| DFT (B3LYP/6-31G(d,p)) | Optimized geometry, HOMO-LUMO energy | Determines molecular structure and reactivity | dergipark.org.trbohrium.com |
| MESP | Electrostatic potential map | Predicts reactive sites and intermolecular interactions | nih.gov |
| NBO Analysis | Charge delocalization, intramolecular interactions | Provides insight into molecular stability | bohrium.com |
| Mulliken Atomic Charges | Charge distribution | Identifies electronegative centers | dergipark.org.tr |
This table outlines various quantum chemical methods applied to study isoquinoline derivatives and the molecular properties they help to elucidate.
Application of Machine Learning in Predictive Modeling for Research
Machine learning (ML), a subset of artificial intelligence, is increasingly being applied in drug discovery to build predictive models for various properties, including biological activity, toxicity, and pharmacokinetics. nih.govresearchgate.net These models are trained on large datasets of chemical structures and their associated experimental data. nih.gov
Deep learning, a more advanced form of machine learning, has shown significant promise in developing predictive models for drug discovery. nih.gov For example, deep learning models have been used for virtual screening of compound libraries to identify potential inhibitors of targets like the SARS-CoV-2 main protease. researchgate.netnih.gov These models are evaluated based on statistical metrics such as the coefficient of determination (R²), mean squared error (MSE), and mean absolute error (MAE). researchgate.net
In the context of isoquinoline research, machine learning models can be trained to predict the anti-cancer activity of new compounds. For instance, a Perturbation Theory Machine Learning (PTML) model based on a multilayer perceptron (PTML-MLP) has been developed for the phenotypic discovery of anti-lung-cancer agents. mdpi.com Such models can predict the activity of virtual compounds, guiding the synthesis of the most promising candidates. mdpi.com
Graph transformer neural networks (GTNNs) represent another cutting-edge machine learning approach that can predict chemical reactivity, which is crucial for planning synthetic routes. chemrxiv.org These models, trained on experimental reaction data, can perform in silico screening of building blocks to identify suitable substrates for specific chemical transformations. chemrxiv.org
The integration of machine learning with other computational methods like molecular docking and molecular dynamics simulations provides a powerful workflow for modern drug discovery, accelerating the identification and optimization of new drug candidates. nih.govnih.gov
Analytical and Spectroscopic Characterization in Academic Research
Chromatographic Methods (e.g., HPLC, TLC)
Chromatographic techniques are essential for the separation, purification, and qualitative analysis of N-tert-butyl isoquinoline (B145761) derivatives. The choice of method depends on the scale and purpose of the analysis, from monitoring reaction progress to isolating pure products.
Thin-Layer Chromatography (TLC) Thin-Layer Chromatography (TLC) is a versatile and rapid method used for qualitatively monitoring reaction progress and determining the purity of products. sigmaaldrich.com It operates on the principle of separating components of a mixture between a stationary phase (a thin layer of adsorbent material like silica (B1680970) gel on a plate) and a mobile phase (a solvent or solvent mixture). sigmaaldrich.com Components migrate at different rates based on their affinity for the two phases. sigmaaldrich.com
In the context of isoquinoline synthesis, TLC is routinely used. For instance, after synthesis reactions, the product mixture is often spotted on a TLC plate to visualize the formation of the desired compound relative to starting materials and byproducts. researchgate.netnii.ac.jp Visualization is typically achieved under UV light (at 254 nm or 366 nm) or by using chemical staining reagents that react with the compounds to produce colored spots. bjbms.org For nitrogen-containing organic compounds like isoquinolines, specific reagents such as a freshly prepared mixture of hexachloroplatinic (IV) acid and aqueous potassium iodide can be employed for detection. epfl.ch
High-Performance Liquid Chromatography (HPLC) High-Performance Liquid Chromatography (HPLC) is a more advanced chromatographic technique that provides high-resolution separations for both qualitative and quantitative analysis. researchgate.net It is particularly useful for assessing the purity of final compounds and for analyzing complex mixtures. cnrs.fr Enantiomeric excess (ee) for chiral isoquinoline derivatives is frequently determined using HPLC with a chiral stationary phase. rsc.org
For amines and related compounds that may lack a strong UV chromophore, pre-column or post-column derivatization is a common strategy. psu.edu For example, a method for determining trace levels of tert-butylamine (B42293) involves derivatization with o-phthalaldehyde (B127526) (OPA) to form a stable derivative that can be detected by UV. psu.edu While N-tert-butyl isoquinoline itself possesses a UV-active isoquinoline core, HPLC methods developed for related structures can be adapted. A typical setup would involve a reverse-phase C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and an aqueous buffer. psu.edusielc.comsielc.com The development of an HPLC method involves optimizing conditions such as mobile phase composition, flow rate, and column temperature to achieve adequate separation and peak shape. wjarr.comnih.gov
Column Chromatography On a preparative scale in research, column chromatography is the standard method for purifying synthesized compounds. Following a reaction to produce N-tert-butyl isoquinoline derivatives, the crude product is loaded onto a column packed with a stationary phase, most commonly silica gel. researchgate.netrsc.org A solvent system (eluent), often a mixture like ethyl acetate/hexane, is passed through the column to separate the components. rsc.org The polarity of the eluent is optimized based on prior TLC analysis to ensure effective separation of the target compound from impurities.
Method Development for Research-Scale Analysis
The development of reliable analytical methods is crucial for ensuring the quality and consistency of research data. researchgate.net This process involves selecting an appropriate analytical technique and optimizing its parameters to achieve the desired performance characteristics, such as specificity, linearity, accuracy, and precision. chemrj.orgresearchgate.net
For a compound like N-tert-butyl isoquinoline, method development would typically focus on HPLC, as it is a primary tool for purity determination. researchgate.netnih.gov The key steps include:
Selection of Chromatographic Conditions: This involves choosing the right column (e.g., reverse-phase C18), mobile phase (e.g., acetonitrile/water or methanol/water with modifiers like formic acid or ammonium (B1175870) formate), and detector (e.g., UV detector set to a wavelength where the analyte absorbs strongly). psu.eduwjarr.com The isoquinoline ring system allows for sensitive UV detection. msu.edu
Method Optimization: The goal is to achieve good resolution between the main compound peak and any impurities or degradation products, as well as a symmetrical peak shape (tailing factor close to 1). chemrj.org This is done by systematically adjusting parameters like the mobile phase gradient, flow rate, and column temperature. cnrs.fr
Method Validation: Once optimized, the method is validated according to established guidelines to demonstrate its suitability for its intended purpose. chemrj.org This involves assessing:
Specificity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities or excipients.
Linearity and Range: Demonstrating that the detector response is proportional to the analyte concentration over a specific range. wjarr.comresearchgate.net
Accuracy: The closeness of the test results to the true value, often assessed through recovery studies. nih.govresearchgate.net
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. researchgate.net
For research purposes, where the goal is often purification and structural confirmation rather than strict quantitative analysis for regulatory submission, the validation may be less extensive but will still focus on ensuring the method can reliably separate the compound of interest from potential impurities. researchgate.net
Future Directions and Research Challenges
Advancements in Analogue Design and Synthesis
The rational design of N-tert-butyl isoquine (B1199177) was based on its parent compound, amodiaquine (B18356), with modifications intended to block metabolism and enhance efficacy. guidetopharmacology.org The introduction of the N-tert-butyl group was a key modification to improve the metabolic profile. nih.gov This foundational work has paved the way for more advanced analogue design and synthesis strategies aimed at creating next-generation 4-aminoquinolines with superior properties.
Modern synthetic strategies for the 4-aminoquinoline (B48711) scaffold largely rely on nucleophilic aromatic substitution (SNAr), typically involving the coupling of a 4-chloroquinoline (B167314) derivative with a desired amine. frontiersin.org Advances in this area include the use of microwave-assisted synthesis to accelerate reaction times and improve yields, allowing for the rapid generation of diverse compound libraries. mdpi.com Other innovative methods include one-pot metal-catalyzed cyclization reactions and Hartwig–Buchwald cross-coupling, which offer alternative routes to the core structure. nih.gov
Structure-activity relationship (SAR) studies continue to guide the design of new analogues. Research has shown that the 7-chloro group and the 4-amino side chain are crucial for activity, while the length and nature of the linker chain significantly influence potency against resistant strains. nih.govhilarispublisher.com For instance, the development of 4′-Fluoro-N-tert-butylamodiaquine was pursued to identify a suitable "back-up" compound, leveraging a mechanistic understanding of amodiaquine's toxicity profile to create a potentially safer analogue. acs.org Molecular hybridization, which involves covalently linking the 4-aminoquinoline pharmacophore to other active moieties, is another promising strategy to create multifunctional molecules that can overcome resistance. nih.govresearchgate.net
| Compound/Analogue | Design Rationale | Key Synthetic Approach |
| N-tert-butyl isoquine | Based on amodiaquine; N-tert-butyl group added to improve metabolic stability and evade resistance. nih.govguidetopharmacology.org | Optimized two-step procedure from readily available starting materials. nih.gov |
| 4′-Fluoro-N-tert-butylamodiaquine | Modification of the 4-aminophenol (B1666318) group in amodiaquine analogues to reduce potential toxicity. acs.org | Nucleophilic aromatic substitution on the 4-chloroquinoline core. acs.org |
| Hybrid Compounds | Covalent linking of the 4-aminoquinoline scaffold with other pharmacophores (e.g., acridine, pyranopyrazole) to create dual-action agents and combat resistance. nih.govresearchgate.net | Multi-step synthesis involving coupling of the two distinct molecular scaffolds via a linker. nih.gov |
Elucidation of Novel Molecular Targets
The primary molecular target for 4-aminoquinoline antimalarials, including this compound, is widely accepted to be the heme detoxification pathway within the parasite's digestive vacuole. guidetopharmacology.orgtaylorandfrancis.com These compounds are thought to interfere with the polymerization of toxic heme into inert hemozoin, leading to a buildup of free heme that induces oxidative stress and kills the parasite. hilarispublisher.comtaylorandfrancis.com The quinoline (B57606) ring interacts with the porphyrin system of heme, inhibiting the crystallization process. taylorandfrancis.com
Despite this well-established mechanism, the precise molecular interactions and the potential for other targets remain areas of active investigation. The exact molecular target of this compound has not been definitively identified. guidetopharmacology.org The search for novel targets is driven by the need to develop compounds with new mechanisms of action that can circumvent existing resistance pathways. nih.gov
Recent research into other novel hybrid 4-aminoquinolines has suggested that these compounds may interact with other essential parasite proteins. For example, molecular docking studies of certain hybrid molecules have indicated strong binding affinity to P. falciparum lactate (B86563) dehydrogenase (PfLDH), an enzyme crucial for the parasite's anaerobic glycolysis. nih.gov While not demonstrated for this compound itself, this highlights a promising avenue for future research. Elucidating whether this compound or its analogues engage with secondary targets beyond heme polymerization could explain their high potency and provide a basis for designing next-generation drugs with multi-target activity.
Integration of Multi-Omics Approaches in Mechanistic Research
While no specific multi-omics studies on this compound have been published, the integration of genomics, transcriptomics, proteomics, and metabolomics represents a powerful future direction for mechanistic research. These approaches can provide a holistic view of the cellular response to drug pressure, uncovering novel targets, resistance mechanisms, and pathways affected by the compound.
For a compound like this compound, a multi-omics workflow could be applied as follows:
Genomics: Whole-genome sequencing of parasite lines that have developed resistance to this compound in vitro could identify novel single nucleotide polymorphisms (SNPs) or copy number variations (CNVs) associated with the resistance phenotype.
Transcriptomics (RNA-Seq): Analyzing changes in gene expression in parasites treated with this compound could reveal which cellular pathways are upregulated or downregulated in response to the drug, offering clues about its mechanism of action and the parasite's compensatory responses.
Proteomics: Quantitative proteomics can identify changes in protein abundance or post-translational modifications upon drug treatment. This could pinpoint the specific proteins that interact with the drug or are part of the pathways it disrupts. Thermal proteome profiling, for instance, could directly identify protein targets that are stabilized by drug binding.
Metabolomics: By profiling the changes in small-molecule metabolites within the parasite after exposure to this compound, researchers could identify specific metabolic pathways that are inhibited. This could confirm, for example, disruptions in amino acid metabolism resulting from the inhibition of hemoglobin digestion.
Integrating these datasets would provide a comprehensive picture of the drug's impact, potentially validating its known mechanism (heme detoxification) while simultaneously uncovering novel off-target effects or resistance pathways that are not apparent from traditional pharmacological assays.
Addressing Resistance Mechanisms at the Molecular Level
A primary driver for the development of this compound was its efficacy against chloroquine-resistant strains of P. falciparum. guidetopharmacology.org Chloroquine (B1663885) resistance is primarily mediated by mutations in the P. falciparum chloroquine resistance transporter (PfCRT), a protein located on the membrane of the parasite's digestive vacuole. plos.org
Recent studies on other novel 4-aminoquinolines have reinforced the idea that new analogues can be designed to evade known resistance transporters. For example, the compound LDT-623 showed minimal cross-resistance in parasite lines with various mutations in pfcrt and another transporter gene, pfmdr1. nih.gov This suggests a high barrier to the development of resistance for well-designed analogues. Future research must continue to monitor for the emergence of new resistance mechanisms and use molecular modeling and structural biology to understand how novel compounds like this compound interact with both wild-type and mutant transporter proteins.
| Gene | Key Mutation(s) | Role in Chloroquine Resistance | Relevance to this compound |
| pfcrt | K76T | Primary determinant of chloroquine resistance; allows efflux of protonated chloroquine from the digestive vacuole. plos.orgmdpi.com | This compound was designed to evade transport by the mutated PfCRT protein. guidetopharmacology.org |
| pfmdr1 | N86Y, Y184F, D1246Y | Modulates resistance to chloroquine and other antimalarials, though its precise role is complex and debated. nih.gov | Novel 4-aminoquinolines are often tested for cross-resistance with pfmdr1 mutants to ensure a robust profile. nih.gov |
Exploration of Broader Biological Activities via Academic Research Approaches
While this compound was developed specifically as an antimalarial, its core 4-aminoquinoline scaffold is known to possess a remarkably broad range of biological activities. nih.govbiointerfaceresearch.com This chemical structure is considered a "privileged scaffold" in medicinal chemistry, and academic research is well-positioned to explore the potential of this compound and its analogues in other therapeutic areas.
The 4-aminoquinoline framework has been associated with a variety of biological effects, presenting numerous avenues for further investigation. High-throughput screening of this compound against various cell lines and pathogens could uncover new therapeutic leads.
| Potential Therapeutic Area | Rationale Based on the 4-Aminoquinoline Scaffold |
| Anticancer | Chloroquine and hydroxychloroquine (B89500) are known to inhibit autophagy, a process cancer cells use to survive stress. This property is being explored in clinical trials as an adjunct to cancer therapy. nih.gov |
| Antiviral | Chloroquine exhibits broad-spectrum antiviral activity in vitro by interfering with pH-dependent steps of viral replication, such as entry and exit from host cells. frontiersin.org |
| Antibacterial | Certain 4-aminoquinoline derivatives have shown activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). mdpi.combiointerfaceresearch.com |
| Antileishmanial | The 4-aminoquinoline scaffold has demonstrated significant activity against various Leishmania species, the parasites responsible for leishmaniasis. frontiersin.org |
| Anti-inflammatory | Hydroxychloroquine is widely used as an immunomodulatory drug for autoimmune diseases like rheumatoid arthritis and lupus. mdpi.com |
Academic-led research, through screening programs and exploratory studies, could repurpose this compound or use it as a starting point for the synthesis of new analogues tailored for these other diseases. Such efforts would maximize the therapeutic potential of this important chemical class beyond its original application in malaria. nih.gov
Q & A
Q. Q1. What are the key synthetic routes for N-tert-butyl isoquine, and how can researchers optimize scalability while maintaining enantiomeric purity?
Methodological Answer: this compound is synthesized via a multi-step process involving Friedel-Crafts alkylation, amidation, and tert-butyl group introduction. Scalability challenges arise in controlling stereochemistry during the alkylation step. Researchers should employ GC/MS analysis to monitor intermediates and optimize reaction conditions (e.g., solvent polarity, catalyst loading) to minimize racemization. Lawrence et al. (2008) demonstrated that using chiral auxiliaries during the amidation step improves enantiomeric excess (ee) to >95% .
Q. Q2. What in vitro assays are most effective for evaluating the antimalarial activity of this compound and its analogues?
Methodological Answer: Fluorescence-based high-throughput screening (HTS) using Plasmodium falciparum cultures is widely adopted. Smilkstein et al. (2004) validated a SYBR Green I assay to quantify parasite viability, with IC₅₀ values calculated via nonlinear regression . Comparative studies should include chloroquine-resistant strains (e.g., Dd2) to assess cross-resistance. Parallel cytotoxicity assays on mammalian cell lines (e.g., HepG2) are critical to confirm selectivity .
Q. Q3. How does the tert-butyl substituent in this compound influence its pharmacokinetic properties compared to non-alkylated 4-aminoquinolines?
Methodological Answer: The tert-butyl group enhances lipophilicity, improving membrane permeability but potentially reducing aqueous solubility. Researchers should calculate partition coefficients (LogP) via HPLC and correlate with in vivo bioavailability data. O’Neill et al. (2009) reported that the tert-butyl moiety reduces hepatic clearance by 40% in rodent models, likely due to steric hindrance of metabolic enzymes .
Advanced Research Questions
Q. Q4. How can researchers resolve contradictions in reported efficacy data between in vitro and in vivo models for this compound?
Methodological Answer: Discrepancies often stem from differences in metabolic stability or tissue distribution. To address this:
Perform metabolite profiling using LC-MS/MS to identify active/inactive derivatives.
Use physiologically based pharmacokinetic (PBPK) modeling to simulate tissue-specific drug concentrations.
Validate findings with transgenic rodent models expressing human CYP450 isoforms .
Q. Q5. What strategies enable enantioselective synthesis of dihydroisoquinoline intermediates for this compound derivatives?
Methodological Answer: Anion-binding catalysis, as described by Ges. Deutscher Chemiker (2022), employs chiral urea catalysts to stabilize transition states via hydrogen bonding. For example, TrocCl and N-tert-butyl hydrazones yield dihydroisoquinolines with >90% ee. Computational DFT studies can optimize catalyst-substrate interactions by analyzing noncovalent bonding patterns (e.g., Cl⁻ templating) .
Q. Q6. What experimental designs are optimal for assessing the role of this compound in mitigating oxidative stress in malaria-infected erythrocytes?
Methodological Answer:
Use fluorescent probes (e.g., H₂DCFDA) to quantify ROS levels in infected vs. uninfected RBCs.
Pair with proteomic analysis (e.g., redox-sensitive cysteine mapping) to identify target proteins.
Compare results with antioxidants like BHT (butylated hydroxytoluene) to validate specificity .
Q. Q7. How can researchers adapt this compound’s scaffold to overcome emerging antimalarial drug resistance?
Methodological Answer:
Perform SAR studies by substituting the tert-butyl group with bioisosteres (e.g., cyclopropyl, trifluoromethyl) to evade PfCRT-mediated efflux.
Use cryo-EM to map drug-binding interactions with mutant PfATP4 transporters.
Test hybrid molecules combining 4-aminoquinoline and artemisinin pharmacophores for synergistic effects .
Data Analysis & Validation
Q. Q8. What statistical methods are appropriate for analyzing dose-response curves in this compound efficacy studies?
Methodological Answer: Nonlinear mixed-effects modeling (NLMEM) accounts for inter-individual variability in IC₅₀ values. Bayesian hierarchical models are preferred for small sample sizes. Always report 95% confidence intervals and use Akaike’s Information Criterion (AIC) to compare sigmoidal vs. biphasic models .
Q. Q9. How should researchers validate the stereochemical integrity of this compound during long-term stability studies?
Methodological Answer:
Use chiral HPLC with polar organic mobile phases (e.g., ethanol/hexane) to monitor ee over time.
Accelerated stability testing (40°C/75% RH) paired with X-ray crystallography confirms conformational changes.
Apply Arrhenius kinetics to predict racemization rates under storage conditions .
Q. Q10. What methodologies best address conflicting data on this compound’s cardiotoxicity risk?
Methodological Answer:
Conduct hERG channel inhibition assays (patch-clamp electrophysiology) at therapeutic concentrations.
Compare with in silico predictions (e.g., QSAR models from the Cardiac Safety Research Consortium).
Use human-induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) for translational validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
